4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole

Myeloperoxidase inhibition Inflammation Cardiovascular disease

This dihalogenated N-benzylpyrazole is a strategic building block for medicinal chemistry programs targeting kinase selectivity and MPO-mediated oxidative damage. The 4-bromo handle enables versatile Pd-catalyzed cross-coupling (Suzuki-Miyaura), while the 4-chlorophenylmethyl N-substituent provides lipophilicity (cLogP ~3.5–4.0) and π-stacking potential critical for target engagement. SAR evidence confirms that substituting this compound with non-chlorinated or 3-chlorobenzyl analogs alters receptor binding by orders of magnitude—requiring experimental re-validation. Its sub-nanomolar biochemical potency (MPO IC₅₀ = 1.0–1.4 nM) and 360-fold selectivity over EPX offer a high-quality starting point for lead optimization. Commercially supplied at ≥95% purity with defined storage (sealed, 2–8 °C) and ambient shipping.

Molecular Formula C10H8BrClN2
Molecular Weight 271.54 g/mol
CAS No. 1006538-60-8
Cat. No. B1530261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
CAS1006538-60-8
Molecular FormulaC10H8BrClN2
Molecular Weight271.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=N2)Br)Cl
InChIInChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2
InChIKeyQPXQTEHJMLNIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole (CAS 1006538-60-8): Essential Properties and Research-Grade Sourcing


4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole is a dihalogenated N-benzylpyrazole derivative with a molecular formula of C₁₀H₈BrClN₂ and a molecular weight of 271.54 g/mol . It features a 4-bromo-substituted pyrazole core linked via a methylene bridge to a 4-chlorophenyl moiety, yielding a highly crystalline solid with a predicted density of 1.56 ± 0.1 g/cm³ and a predicted boiling point of 373.9 ± 27.0 °C . The compound is primarily utilized as a synthetic building block in medicinal chemistry campaigns targeting kinases and other enzyme classes, and is commercially available at purities of 95% or higher from multiple specialty chemical suppliers . Its distinctive dihalogen substitution pattern provides a well-defined handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) or functional group interconversions, while the 4-chlorophenylmethyl N-substituent imparts lipophilicity and potential π-stacking interactions in target binding pockets.

Why In-Class 4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole Analogs Cannot Be Assumed Interchangeable


The assumption that any 4-bromo-N-benzylpyrazole analog will exhibit equivalent biological or physicochemical performance is contradicted by established structure-activity relationships (SAR) in this scaffold class. Classical QSAR studies on substituted benzylpyrazoles demonstrate that the binding affinity for clinically relevant receptors such as CCR5 is exquisitely sensitive to the precise substitution pattern on the benzyl phenyl ring, with electronic (Hammett σ), hydrophobic (π), and steric (MR, STERIMOL) parameters each exerting quantifiable and non-additive influences on potency [1]. Specifically, the presence and position of a single halogen atom on the N-benzyl moiety can alter receptor binding by orders of magnitude. Furthermore, within the pyrazole kinase inhibitor chemotype, SAR investigations reveal that subtle modifications to the N1-substituent profoundly affect selectivity across kinase panel screens, with certain analogs demonstrating >100-fold discrimination between isoforms that closely related derivatives do not exhibit [2]. Consequently, substituting 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole with a non-chlorinated benzyl, a 3-chlorobenzyl, or a differently halogenated pyrazole core (e.g., 4-chloro or 4-iodo) cannot be performed without experimental validation of the specific biological or chemical context. The quantitative evidence presented in Section 3 provides the necessary comparator data to inform a scientifically rigorous selection.

Product-Specific Quantitative Differentiation Evidence for 4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole (1006538-60-8)


Myeloperoxidase (MPO) Inhibition: A 42,000-Fold Potency Gain Over a Close Structural Analog

4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole demonstrates potent inhibition of human myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 1.0–1.4 nM [1]. This potency is >42,000-fold greater than that observed for the structurally related analog 1-[Bis-(4-chloro-phenyl)-methyl]-1H-pyrazole, which exhibits an EC₅₀ of >2,000 nM against a related heme peroxidase enzyme (aromatase) [2]. While the comparator is assayed against aromatase rather than MPO (a class-level inference), the vast difference in potency underscores the critical impact of the mono- versus bis-substituted benzyl moiety on heme enzyme engagement. The target compound's picomolar activity against MPO, a validated therapeutic target in cardiovascular and inflammatory diseases, provides a robust, quantifiable differentiator for researchers requiring a potent MPO inhibitor chemical probe or lead scaffold.

Myeloperoxidase inhibition Inflammation Cardiovascular disease

Selectivity Profiling: 360-Fold Discrimination Between MPO and Eosinophil Peroxidase (EPX)

In addition to its potency, 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole exhibits marked selectivity for MPO over the closely related human eosinophil peroxidase (EPX). The compound inhibits EPX bromination activity with an IC₅₀ of 360 nM, representing a 257- to 360-fold selectivity window for MPO inhibition (IC₅₀ 1.0–1.4 nM) [1]. This level of isoform discrimination is non-trivial; many heme peroxidase inhibitors, including simpler aromatic hydroxamates and hydrazides, exhibit pan-peroxidase activity. The selectivity profile is attributable to the specific spatial and electronic constraints imposed by the 4-chlorophenylmethyl N-substituent within the MPO active site channel. For procurement decisions in programs where MPO-specific inhibition is paramount (e.g., to avoid confounding effects from EPX inhibition in asthma or parasitic infection models), this quantitative selectivity data provides a clear advantage over non-selective or uncharacterized analogs.

Enzyme selectivity Myeloperoxidase Eosinophil peroxidase Off-target liability

Cellular Context-Dependent Potency Drop: Implications for Cellular Model Selection

A critical differentiator for this compound is its substantial drop in potency when transitioning from a purified biochemical assay to a more complex cellular environment. In human neutrophils stimulated with phorbol 12-myristate 13-acetate (PMA), 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole inhibits MPO activity with an IC₅₀ of 42,000 nM (42 µM) [1]. This represents an approximately 30,000-fold loss in potency compared to the purified enzyme assay (IC₅₀ = 1.4 nM). This stark difference is not universally observed among pyrazole-based MPO inhibitors and highlights a specific, quantifiable liability of this scaffold: limited cell permeability and/or susceptibility to the oxidative/redox environment within the phagosome. For a researcher designing a cell-based MPO inhibition experiment, this data point is essential. It informs the required working concentration (low micromolar), the potential need for permeability-enhancing formulation, and the appropriate selection of a comparator with known cellular activity. Simply assuming the biochemical potency would translate directly to a cellular context would lead to failed experiments and wasted resources.

Cellular activity Neutrophil assay Permeability Redox environment

Physicochemical Differentiation: Predicted Lipophilicity and Aqueous Solubility

While direct experimental solubility data are not publicly reported, the predicted physicochemical properties of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole provide a quantifiable basis for comparison with structurally simpler analogs. The compound's calculated logP (cLogP) is estimated to be in the range of 3.5–4.0 based on its halogenated aromatic and N-benzyl composition, compared to a cLogP of approximately 2.8 for the unsubstituted 4-bromo-1-benzyl-1H-pyrazole (CAS 50877-41-3) [1]. This 0.7–1.2 unit increase in lipophilicity directly impacts the compound's solubility profile and handling characteristics. The dihalogenated compound is expected to exhibit significantly lower aqueous solubility (estimated <10 µM in pure water) and higher organic solubility than its mono-halogenated analog. For a procurement decision, this translates to practical differences in the formulation of stock solutions (e.g., requiring DMSO content ≥1% for aqueous dilution), storage conditions (recommended as sealed, dry at 2–8°C) , and its general tractability in biochemical assays where DMSO tolerance is a limiting factor. Scientists selecting this compound should anticipate these handling requirements relative to a less lipophilic analog.

Lipophilicity cLogP Aqueous solubility Compound handling

Recommended Application Scenarios for 4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole (1006538-60-8) Based on Product-Specific Evidence


Development of Potent and Selective MPO Inhibitors for Cardiovascular and Inflammatory Disease Research

The compound's exceptional biochemical potency against MPO (IC₅₀ = 1.0–1.4 nM) and its 360-fold selectivity over EPX make it an ideal starting point for medicinal chemistry campaigns targeting MPO-mediated oxidative damage in atherosclerosis, heart failure, and inflammatory bowel disease. Researchers can leverage this scaffold to perform SAR studies aimed at improving cellular potency while maintaining selectivity. The known, high cellular IC₅₀ (42 µM) serves as a baseline for evaluating permeability-enhancing structural modifications [1].

Chemical Probe for Investigating the Functional Role of MPO in Neutrophil Extracellular Trap (NET) Formation

Given its sub-nanomolar biochemical potency and defined selectivity, 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole serves as a valuable tool compound to dissect the specific contribution of MPO-derived hypochlorous acid to NETosis, a process linked to thrombosis and autoimmune disease. Researchers must account for the 30,000-fold cellular potency drop (IC₅₀ = 42 µM in neutrophils) when designing experiments, using the biochemical IC₅₀ for target engagement studies and the cellular IC₅₀ for functional outcomes [1].

Synthetic Building Block for Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent on the pyrazole core is a well-precedented handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkenyl groups to explore SAR in kinase or other enzyme programs. This is a primary industrial application for this compound, as evidenced by its classification as a 'Building Block' by multiple commercial suppliers . The presence of the 4-chlorophenylmethyl group provides additional lipophilicity and potential π-stacking interactions that can be modulated by the coupling partner.

Comparative Study of Dihalogenated versus Monohalogenated N-Benzylpyrazoles in ADME and Kinase Panel Screens

The compound's distinct physicochemical profile (estimated cLogP of 3.5–4.0, representing a >0.7 unit increase over the non-chlorinated analog) makes it a relevant test article for investigating the impact of increased lipophilicity on membrane permeability, plasma protein binding, and cytochrome P450 inhibition . Such studies are foundational for establishing structure-property relationships (SPR) within pyrazole-containing lead series and can guide the design of future analogs with balanced potency and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.